molecular formula C7H5ClINO2 B1461801 5-Chloro-2-iodo-1-methyl-3-nitrobenzene CAS No. 1150617-61-0

5-Chloro-2-iodo-1-methyl-3-nitrobenzene

Cat. No.: B1461801
CAS No.: 1150617-61-0
M. Wt: 297.48 g/mol
InChI Key: WFRAPEVRKRASCC-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring.

    Halogenation: Sequential introduction of chlorine and iodine atoms.

    Methylation: Adding a methyl group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-1-methyl-3-nitrobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, I2) and catalysts such as FeCl3.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Coupling Reactions: Reagents like boronic acids and palladium catalysts.

Major Products

    Reduction: 5-Chloro-2-iodo-1-methyl-3-aminobenzene.

    Coupling Reactions: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

5-Chloro-2-iodo-1-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene depends on the specific application. In chemical reactions, the electron-withdrawing nitro group and halogen atoms influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. In biological systems, the compound may interact with specific molecular targets, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-iodo-1-methylbenzene: Lacks the nitro group, resulting in different reactivity.

    5-Chloro-2-iodo-3-nitrobenzene: Different position of the nitro group affects its chemical properties.

    5-Chloro-1-methyl-3-nitrobenzene: Lacks the iodine atom, altering its potential for coupling reactions.

Uniqueness

5-Chloro-2-iodo-1-methyl-3-nitrobenzene is unique due to the combination of substituents on the benzene ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-chloro-2-iodo-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRAPEVRKRASCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653921
Record name 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-61-0
Record name 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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